molecular formula C20H29NO6S B1676033 methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium CAS No. 15382-85-1

methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium

Cat. No.: B1676033
CAS No.: 15382-85-1
M. Wt: 411.5 g/mol
InChI Key: LXSSZWXGUWVFKK-UHFFFAOYSA-N
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Description

m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: is a bioactive chemical compound with the molecular formula C20H29NO6S and a molecular weight of 411.51 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate typically involves the reaction of m-anisidine with 4-((5-(benzyloxy)pentyl)oxy)-methanesulfonate under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, sulfate
  • m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, phosphate
  • m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, nitrate

Uniqueness

m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

15382-85-1

Molecular Formula

C20H29NO6S

Molecular Weight

411.5 g/mol

IUPAC Name

methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium

InChI

InChI=1S/C19H25NO3.CH4O3S/c1-21-19-14-17(20)10-11-18(19)23-13-7-3-6-12-22-15-16-8-4-2-5-9-16;1-5(2,3)4/h2,4-5,8-11,14H,3,6-7,12-13,15,20H2,1H3;1H3,(H,2,3,4)

InChI Key

LXSSZWXGUWVFKK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[NH3+])OCCCCCOCC2=CC=CC=C2.CS(=O)(=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)[NH3+])OCCCCCOCC2=CC=CC=C2.CS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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